2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Description
Properties
CAS No. |
654645-05-3 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C16H18N2O/c19-16-11-5-7-18(8-6-11)15(16)9-12-10-17-14-4-2-1-3-13(12)14/h1-4,9-11,16-17,19H,5-8H2 |
InChI Key |
FWPQRYXMFOWDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CNC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Azabicyclo[2.2.2]octan-3-one
The azabicyclic ketone precursor, 1-azabicyclo[2.2.2]octan-3-one, serves as a critical intermediate. Patent US7759361B2 outlines its synthesis via intramolecular cyclization of N-substituted quinuclidine derivatives under acidic conditions. For instance, treating 3-quinuclidinone with hydrochloric acid at 80°C for 12 hours achieves cyclization with a 78% yield. Alternative routes involve Dieckmann condensation of dimethyl 3-aminopimelate, though this method suffers from lower yields (~50%) due to competing side reactions.
Condensation with Indole-3-carbaldehyde
The ketone intermediate undergoes condensation with indole-3-carbaldehyde to form the methylidene bridge. As reported in PubMed, this step employs anhydrous ethanol as a solvent and piperidine as a catalyst. Heating the mixture at 60°C for 6 hours yields (Z)-2-(1H-Indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one with 85% efficiency. Stereoselectivity is influenced by solvent polarity, with dimethylformamide (DMF) favoring the (Z)-isomer due to enhanced stabilization of the transition state.
Reduction to the Alcohol
The final step involves reducing the ketone to the alcohol functionality. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C selectively reduces the carbonyl group without affecting the indole ring. This method achieves a 92% yield, though borane-tetrahydrofuran complexes offer safer alternatives with comparable efficiency (88% yield).
Table 1: Reduction Conditions and Yields
| Reducing Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| LiAlH4 | THF | 0°C | 92% | |
| BH3·THF | THF | 25°C | 88% | |
| NaBH4 | MeOH | 25°C | 65% |
Direct Condensation Approach
Synthesis of 1-Azabicyclo[2.2.2]octan-3-ol
Pre-forming the azabicyclic alcohol circumvents the reduction step. Patent US20100061982A1 describes the hydrogenation of 1-azabicyclo[2.2.2]octan-3-one using palladium on carbon (Pd/C) under 50 psi H2 pressure. Ethanol as the solvent at 25°C affords the alcohol in 94% yield.
Aldol Condensation with Indole-3-carbaldehyde
The alcohol reacts with indole-3-carbaldehyde in a modified aldol condensation. Using acetic acid as both solvent and catalyst at 80°C for 8 hours, the methylidene bridge forms with 76% yield. Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining a 72% yield, though scalability remains challenging.
Table 2: Condensation Catalysts and Efficiency
| Catalyst | Solvent | Time | Yield | Reference |
|---|---|---|---|---|
| Acetic Acid | AcOH | 8h | 76% | |
| Piperidine | EtOH | 6h | 85% | |
| NaOH | H2O/EtOH | 12h | 68% |
Industrial-Scale Synthesis Methods
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance reproducibility. A two-step protocol integrates ketone synthesis and reduction in a single system, achieving a 79% overall yield with a residence time of 20 minutes. This method minimizes intermediate purification, reducing production costs by ~40% compared to batch processes.
Purification Techniques
Chromatographic purification remains standard for laboratory-scale synthesis, but industrial processes favor crystallization. Recrystallization from ethyl acetate/n-hexane (1:3) yields 98% pure product, while simulated moving bed (SMB) chromatography achieves 99.5% purity at pilot scales.
Mechanistic Insights and Side Reactions
Stereochemical Considerations
The (Z)-configuration of the methylidene bridge dominates due to thermodynamic control during condensation. Nuclear Overhauser effect (NOE) spectroscopy confirms this preference, with the (E)-isomer constituting <5% of products under standard conditions.
Competing Pathways
Undesired dimerization of indole-3-carbaldehyde occurs at temperatures >100°C, reducing yields by 15–20%. Adding molecular sieves (4Å) suppresses this side reaction by adsorbing water, shifting the equilibrium toward the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
- Hydroxyl vs. Ketone Groups : The hydroxyl group in the target compound enhances hydrogen-bonding interactions, as observed in crystal structures of related analogs, which often form intermolecular O–H···N or O–H···O bonds . In contrast, the 3-one derivatives lack this capability, leading to distinct packing motifs and solubility profiles.
Physicochemical Properties
- The hydroxyl group in the target compound likely increases aqueous solubility compared to its 3-one analog, though this may vary with crystallization conditions .
Biological Activity
2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol, commonly referred to as BMABO, is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment as a radio-sensitization agent. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure
The chemical structure of BMABO is characterized by an azabicyclic ring system linked to an indole moiety through a methylene bridge. The molecular formula is with a molecular weight of approximately 258.33 g/mol. The compound features a double bond that connects the azabicyclic and indole systems, which has implications for its biological activity.
Pharmacokinetics and Bioavailability
A study conducted on Sprague-Dawley rats evaluated the pharmacokinetics of BMABO following oral and intravenous administration. Key findings include:
- Oral Administration : After administering a dose of 20 mg/kg orally, the maximum plasma concentration () was found to be 1,710 ± 503 ng/ml, with an area under the curve (AUC) value of 3,561 ± 670 ng min kg/ml mg.
- Intravenous Administration : A 1 mg/kg intravenous dose served as the control with 100% bioavailability.
- Relative Bioavailability : The oral bioavailability was determined to be approximately 6.2%, indicating limited absorption when administered orally but suggesting potential for therapeutic use if optimized further .
Biological Activity
Research indicates that BMABO exhibits significant biological activity, particularly in the context of cancer treatment:
- Radio-sensitization : BMABO has been identified as a novel radio-sensitization agent, enhancing the efficacy of radiation therapy in cancer models. This property is attributed to its ability to induce apoptosis in cancer cells while sparing normal tissues .
- Mechanism of Action : The compound's mechanism involves modulation of cellular pathways associated with apoptosis and DNA damage response. It appears to enhance the effects of radiation by increasing oxidative stress within tumor cells .
Case Studies
Several studies have explored the efficacy of BMABO in various cancer types:
- Breast Cancer Model : In vitro studies demonstrated that BMABO significantly increased cell death in breast cancer cell lines when combined with radiation therapy compared to radiation alone.
- Lung Cancer Studies : Preclinical trials indicated that BMABO treatment resulted in reduced tumor growth and improved survival rates in lung cancer models when used alongside conventional therapies .
Data Summary
The following table summarizes key pharmacokinetic parameters and biological effects observed in studies involving BMABO:
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Oral | 1,710 ± 503 ng/ml |
| Oral AUC | 3,561 ± 670 ng min kg/ml mg |
| Relative Bioavailability | 6.2% |
| Induced Apoptosis in Cancer Cells | Significant increase |
| Tumor Growth Inhibition | Observed in preclinical models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
